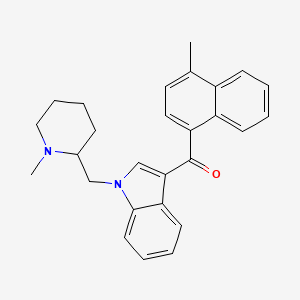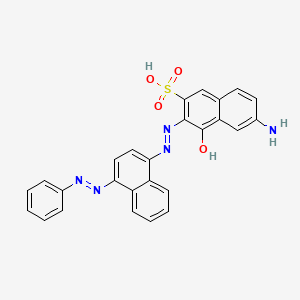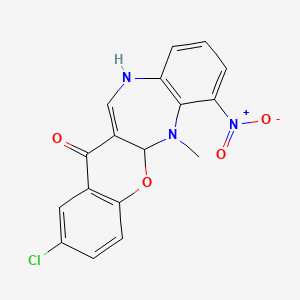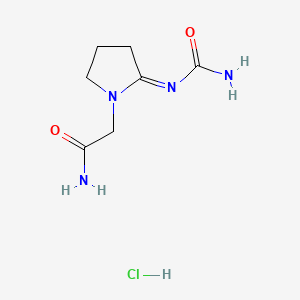
5-CNAc Disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CNAc Disodium, also known as N-(5-chlorosalicyloyl)-8-aminocaprylic acid disodium salt, is a compound that has gained attention for its role in enhancing the oral bioavailability of peptide and protein drugs. This compound is particularly significant in the pharmaceutical industry for its ability to facilitate the oral delivery of drugs that would otherwise require injection.
Preparation Methods
The synthesis of 5-CNAc Disodium involves the reaction of N-(5-chlorosalicyloyl)-8-aminocaprylic acid with sodium hydroxide. The process typically includes the following steps:
Reaction with Sodium Hydroxide: N-(5-chlorosalicyloyl)-8-aminocaprylic acid is reacted with one molar equivalent of sodium hydroxide to form a monosodium salt.
Formation of Disodium Salt: The monosodium salt is then further reacted with an additional molar equivalent of sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Scientific Research Applications
5-CNAc Disodium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a carrier molecule to enhance the bioavailability of peptide and protein drugs.
Biology: The compound is studied for its ability to facilitate the oral delivery of biologically active molecules.
Medicine: This compound is used in the development of oral formulations of drugs like salmon calcitonin and parathyroid hormone fragments
Mechanism of Action
The primary mechanism by which 5-CNAc Disodium exerts its effects is through its role as a carrier molecule. It enhances the bioavailability of peptide and protein drugs by facilitating their absorption through the intestinal mucosa. This is achieved by temporarily opening tight junctions between epithelial cells, allowing the drug molecules to pass through more easily .
Comparison with Similar Compounds
5-CNAc Disodium is often compared with other similar compounds used as oral permeation enhancers:
Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC): Similar to this compound, SNAC is used to enhance the oral bioavailability of peptide drugs.
Sodium Caprate (C10): This compound is also used as a permeation enhancer but has different chemical properties and mechanisms of action compared to this compound.
N-(4-chlorosalicyloyl)-4-aminobutyrate (4-CNAB): Another permeation enhancer with a similar structure but different applications and efficacy profiles.
Properties
CAS No. |
300718-75-6 |
|---|---|
Molecular Formula |
C15H18ClNNa2O4 |
Molecular Weight |
357.74 g/mol |
IUPAC Name |
disodium;8-[(5-chloro-2-oxidobenzoyl)amino]octanoate |
InChI |
InChI=1S/C15H20ClNO4.2Na/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20;;/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
XGSDAQOSOKPJML-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


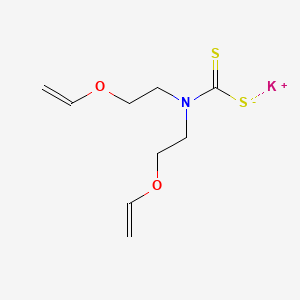


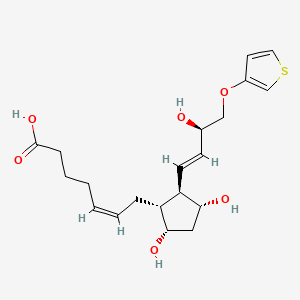
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
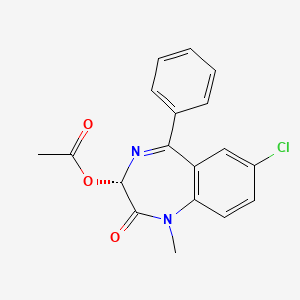

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
